

D-Luciferin Potassium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Luciferin potassium*

Cat. No.: *B15602739*

[Get Quote](#)

Introduction

D-luciferin potassium salt is the potassium salt form of D-luciferin, the light-emitting substrate for firefly luciferase.^{[1][2]} This compound is a cornerstone of bioluminescence-based reporter gene assays and in vivo imaging, enabling sensitive detection of cellular and molecular events.^[3] In the presence of firefly luciferase, ATP, and oxygen, D-luciferin is oxidized in a reaction that produces light, which can be quantified to measure a wide range of biological activities.^[4] ^{[5][6]} This technical guide provides an in-depth overview of **D-luciferin potassium** salt, including its chemical properties, the mechanism of the bioluminescent reaction, and detailed experimental protocols for its use in research.

1. Physicochemical Properties

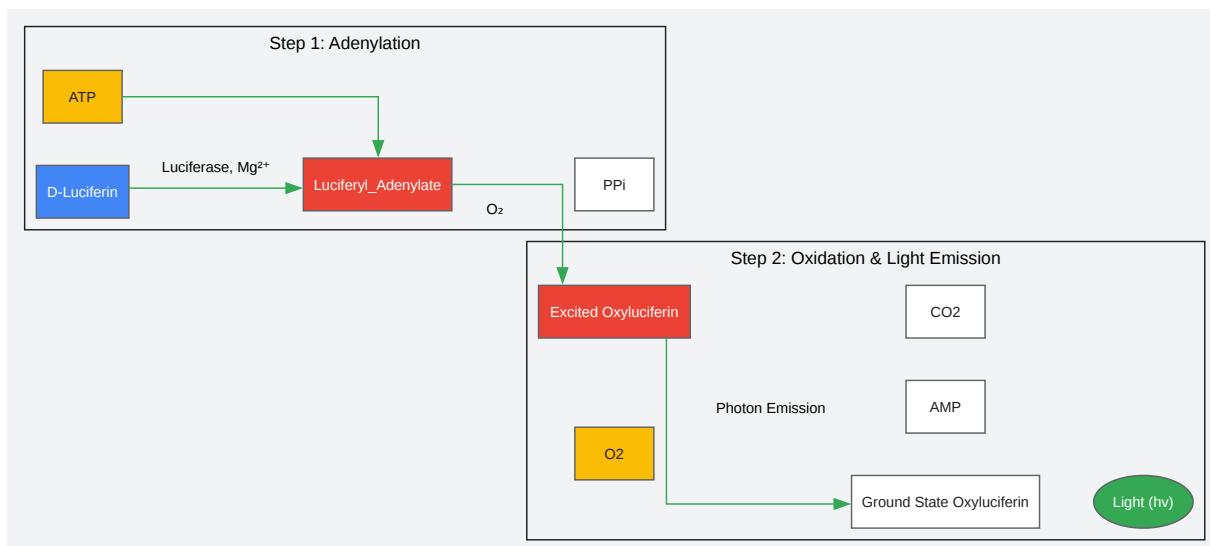
D-luciferin potassium salt is a crystalline solid that is soluble in water and various organic solvents.^{[1][7]} Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	115144-35-9	[1] [2] [8] [9] [10]
Molecular Formula	C ₁₁ H ₇ KN ₂ O ₃ S ₂	[1] [2] [8]
Molecular Weight	318.41 g/mol	[2] [9] [10]
Appearance	Light yellow solid	[11]
Purity	≥95% to >99.8% (depending on supplier)	[2] [7] [11]
UV/Vis Absorption	λ _{max} : 268, 327 nm	[1] [7]
Storage	-20°C, protect from light	[7] [8]
Stability	≥ 2 years at -20°C	[7] [8]

2. Solubility Data

The solubility of **D-luciferin potassium** salt in various solvents is a critical consideration for stock solution preparation.

Solvent	Solubility
Water	~40 mg/mL
PBS (pH 7.2)	10 mg/mL
DMSO	10 mg/mL
DMF	16.7 mg/mL
Ethanol	0.25 mg/mL


Data compiled from multiple sources.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

3. The Luciferin-Luciferase Reaction

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin, ATP, magnesium ions, and molecular oxygen.[\[6\]](#)

Step 1: Adenylation of Luciferin D-luciferin reacts with ATP to form luciferyl adenylate and pyrophosphate (PPi).[6]

Step 2: Oxidative Decarboxylation The luciferyl adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[6] This intermediate rapidly breaks down, releasing carbon dioxide and an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[6] The peak emission wavelength is typically around 560 nm.[12]

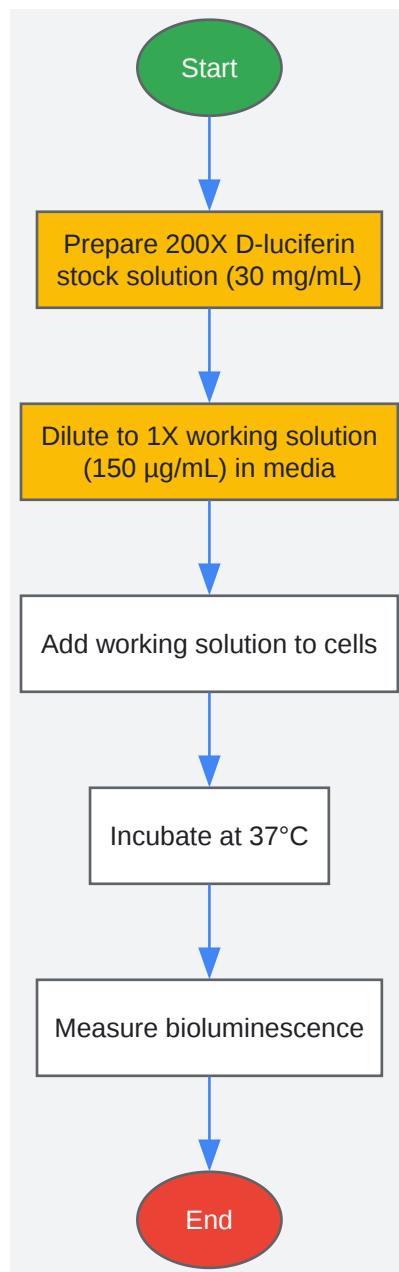
[Click to download full resolution via product page](#)

Caption: The two-step reaction mechanism of firefly luciferase.

4. Experimental Protocols

The following protocols are generalized guidelines. Optimal conditions may vary depending on the specific cell type, animal model, and instrumentation.

4.1. In Vitro Bioluminescence Assay


This protocol is suitable for measuring luciferase activity in cultured cells.

Materials:

- **D-luciferin potassium salt**
- Sterile water or PBS (without Ca^{2+} and Mg^{2+})
- Complete cell culture medium
- Luciferase-expressing cells

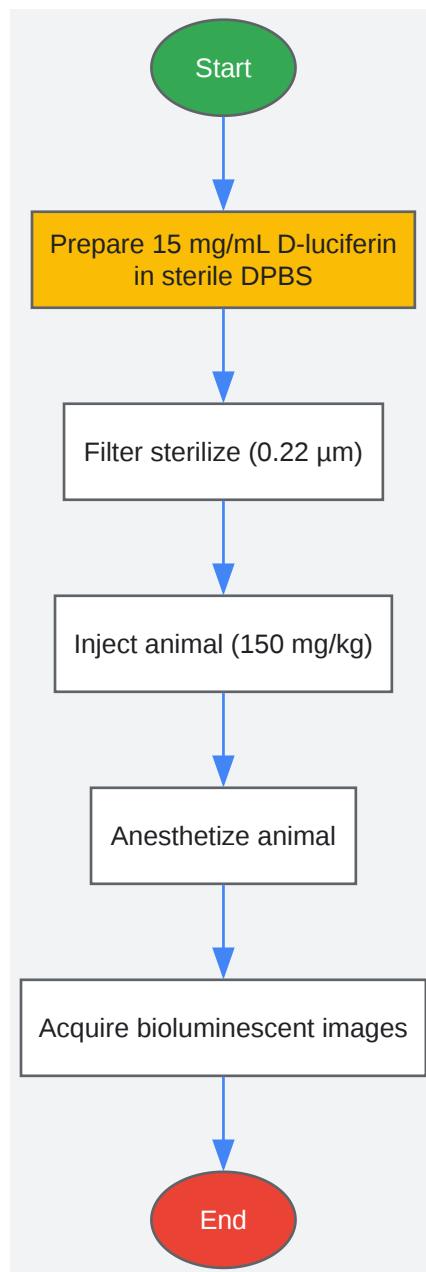
Procedure:

- Prepare a 200X D-luciferin stock solution (e.g., 30 mg/mL) in sterile water.[\[13\]](#)[\[14\]](#) Mix gently until fully dissolved. This stock solution can be used immediately or aliquoted and stored at -20°C.
- Prepare a 1X working solution by diluting the stock solution 1:200 in pre-warmed complete cell culture medium.[\[13\]](#)[\[14\]](#) The final concentration is typically 150 $\mu\text{g/mL}$.[\[13\]](#)[\[14\]](#)
- Aspirate the old medium from the cultured cells.[\[10\]](#)[\[13\]](#)
- Add the 1X D-luciferin working solution to the cells.[\[10\]](#)[\[13\]](#)
- Incubate for a short period (e.g., 10 minutes) at 37°C before imaging to enhance the signal.[\[14\]](#)
- Measure bioluminescence using a luminometer or an imaging system.[\[13\]](#) It is recommended to perform a kinetic scan to determine the peak signal time for your specific cell type.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro bioluminescence assay.

4.2. In Vivo Bioluminescence Imaging


This protocol is a general guideline for imaging luciferase activity in small animal models.

Materials:

- **D-luciferin potassium salt**
- Sterile DPBS (without Ca^{2+} and Mg^{2+})
- 0.22 μm syringe filter
- Animal model expressing luciferase

Procedure:

- Prepare a fresh D-luciferin solution at a concentration of 15 mg/mL in sterile DPBS.[\[10\]](#)[\[15\]](#) [\[16\]](#)
- Sterilize the solution by passing it through a 0.22 μm syringe filter.[\[10\]](#)[\[15\]](#)
- Administer the D-luciferin solution to the animal. The typical dose is 150 mg/kg of body weight.[\[10\]](#)[\[16\]](#)[\[17\]](#) For a 20g mouse, this corresponds to a 200 μL injection of the 15 mg/mL solution.[\[15\]](#)[\[16\]](#)
 - Intraperitoneal (i.p.) injection: Inject into the lower left abdominal quadrant. Peak signal is typically observed 10-20 minutes post-injection.[\[15\]](#)[\[18\]](#)
 - Intravenous (i.v.) injection: Inject into the tail vein. Peak signal is typically observed 2-5 minutes post-injection.[\[15\]](#)
- Anesthetize the animal and place it in the imaging chamber.
- Acquire bioluminescent images. It is crucial to perform a kinetic study for each animal model to determine the optimal time for imaging after D-luciferin administration.[\[10\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo bioluminescence imaging.

4.3. Ex Vivo Tissue Imaging

This protocol is for imaging bioluminescence in excised tissues.

Materials:

- IVISbrite™ **D-Luciferin potassium salt**
- DPBS (without Ca^{2+} and Mg^{2+})
- ATP (1 mM solution, if needed)
- 24-well plate

Procedure:

- Prepare a 15 mg/mL solution of D-luciferin in DPBS for in vivo injection.[17]
- Inject the animal with D-luciferin (150 mg/kg) 5-15 minutes prior to euthanasia.[17]
- Immediately after necropsy, place the tissues of interest into individual wells of a 24-well plate.[17]
- Image the tissues as soon as possible. If imaging is delayed beyond 45 minutes post-injection, you may need to cover the tissues with a solution of 300 $\mu\text{g}/\text{mL}$ D-luciferin and 1 mM ATP to provide the necessary substrates.[17]
- Acquire images, adjusting exposure time and binning as needed.[17]

5. Conclusion

D-luciferin potassium salt is an indispensable tool for researchers utilizing firefly luciferase-based reporter systems. Its high purity, good solubility, and well-characterized reaction kinetics make it a reliable substrate for a wide array of applications, from in vitro high-throughput screening to in vivo imaging of disease progression and therapeutic response. By following established protocols and optimizing experimental conditions, researchers can leverage the sensitivity of bioluminescence to gain valuable insights into complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. goldbio.com [goldbio.com]
- 4. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 5. Luciferase | Definition, Bioluminescence, Enzyme, Reaction, & Facts | Britannica [britannica.com]
- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. D-Luciferin potassium salt - CAS-Number 115144-35-9 - Order from Chemodex [chemodex.com]
- 10. D-Luciferin potassium | D-Luciferin K Salt | Luc substrate | TargetMol [targetmol.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. biotium.com [biotium.com]
- 13. resources.revity.com [resources.revity.com]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. sites.duke.edu [sites.duke.edu]
- 16. researchgate.net [researchgate.net]
- 17. resources.revity.com [resources.revity.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [D-Luciferin Potassium Salt: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602739#d-luciferin-potassium-salt-cas-number\]](https://www.benchchem.com/product/b15602739#d-luciferin-potassium-salt-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com